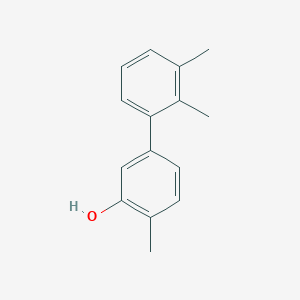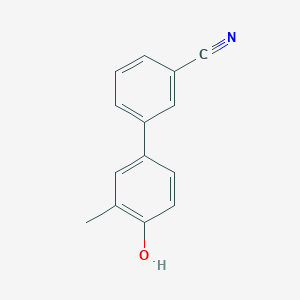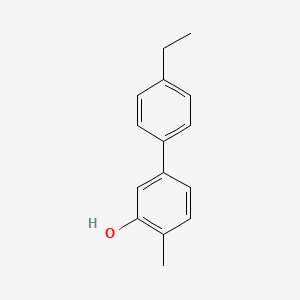
5-(4-Formylphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Formylphenyl)-2-methylphenol, 95% (also known as 4-Formyl-2-methylphenol and 4-Formyl-2-methylbenzene-1-ol) is a compound belonging to the phenol family of organic compounds. It is an aromatic compound composed of a hydroxy group and a formyl group attached to a benzene ring. It is a white crystalline solid at room temperature and has a melting point of 130-131 °C and a boiling point of 305 °C. It is soluble in most organic solvents and is slightly soluble in water.
Mecanismo De Acción
The mechanism of action of 5-(4-Formylphenyl)-2-methylphenol, 95% is not well understood. However, it is thought to act as an electron acceptor, allowing it to react with other molecules and form new compounds. Additionally, it is thought to be able to react with other molecules to form more stable compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Formylphenyl)-2-methylphenol, 95% are not well understood. However, it is known to be a mild irritant to the skin and eyes, and has been reported to cause mild allergic reactions in some individuals. Additionally, it is known to be toxic to aquatic organisms and has been shown to cause genetic damage in some organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Formylphenyl)-2-methylphenol, 95% in lab experiments include its availability, its low cost, and its relatively low toxicity. Additionally, it has a low boiling point and is soluble in most organic solvents, making it easy to use in a variety of reactions. However, it is also important to note that it is a mild irritant and can cause allergic reactions in some individuals.
Direcciones Futuras
There are several potential future directions for research on 5-(4-Formylphenyl)-2-methylphenol, 95%. These include further research on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, research could be conducted on its potential toxicity to aquatic organisms, its potential for genetic damage, and its potential for use as a catalyst in organic reactions. Finally, further research could be conducted on its potential for use as a solvent for organic reactions and its potential for use in the synthesis of polymers, dyes, and other materials.
Métodos De Síntesis
5-(4-Formylphenyl)-2-methylphenol, 95% can be synthesized by a process known as the Williamson ether synthesis. In this process, an alkoxide is reacted with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction produces an ether and a salt as the two products. In the case of 5-(4-Formylphenyl)-2-methylphenol, 95%, the alkoxide is 4-formylphenol and the alkyl halide is 2-methylbenzyl bromide. The reaction is carried out at room temperature and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
5-(4-Formylphenyl)-2-methylphenol, 95% is used in a wide variety of scientific research applications. It is used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, it is used as a catalyst in organic reactions, as a reagent for the synthesis of various organic compounds, and as a solvent for organic reactions.
Propiedades
IUPAC Name |
4-(3-hydroxy-4-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-2-5-13(8-14(10)16)12-6-3-11(9-15)4-7-12/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUFTLIDKHPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683704 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-89-4 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














